molecular formula C10H20N2O2 B8136862 tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8136862
M. Wt: 200.28 g/mol
InChI Key: WKBDQHQZEPPWBJ-JGVFFNPUSA-N
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Description

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S,3R)-3-amino-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can interact with active sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl group and a pyrrolidine ring. This combination of structural features imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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